molecular formula C10H15NO2 B1354075 Benzenemethanol, 4-[2-(methylamino)ethoxy]- CAS No. 142558-11-0

Benzenemethanol, 4-[2-(methylamino)ethoxy]-

Cat. No.: B1354075
CAS No.: 142558-11-0
M. Wt: 181.23 g/mol
InChI Key: LXAZCQKCMKWKAW-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-[2-(methylamino)ethoxy]- is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure of this molecule, which features a benzenemethanol core substituted with a methylaminoethoxy chain, suggests potential for use as a building block or intermediate in synthetic pathways. Researchers may investigate its properties for developing novel compounds with specific biological activities. The physicochemical characteristics, mechanism of action, and primary applications are areas for further study and validation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified laboratory personnel.

Properties

IUPAC Name

[4-[2-(methylamino)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-6-7-13-10-4-2-9(8-12)3-5-10/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZCQKCMKWKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460829
Record name Benzenemethanol, 4-[2-(methylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142558-11-0
Record name 4-[2-(Methylamino)ethoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142558-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-[2-(methylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

The primary synthetic route to Benzenemethanol, 4-[2-(methylamino)ethoxy]- involves the nucleophilic substitution reaction between 4-hydroxybenzenemethanol and 2-(methylamino)ethanol. The hydroxy group on the benzyl alcohol acts as a nucleophile or is first activated to facilitate ether bond formation with the amino alcohol.

Typical reaction conditions include:

  • Use of a suitable catalyst or base to activate the hydroxy group.
  • Controlled temperature (often mild heating) to promote the etherification without side reactions.
  • Solvent systems that dissolve both reactants and allow efficient mixing (e.g., polar aprotic solvents).
  • Reaction time optimized to maximize yield and minimize by-products.

This reaction can be summarized as:

$$
\text{4-Hydroxybenzenemethanol} + \text{2-(Methylamino)ethanol} \xrightarrow[\text{catalyst}]{\text{heat}} \text{Benzenemethanol, 4-[2-(methylamino)ethoxy]-}
$$

Industrial Scale Production

In industrial settings, the synthesis is scaled up using continuous or batch reactors with precise control over:

  • Reactant feed rates.
  • Temperature and pressure.
  • Catalyst loading.
  • Purification steps such as distillation or crystallization to isolate the product with high purity.

Continuous removal of the product can be employed to drive the reaction equilibrium forward, enhancing yield.

Purification

Post-synthesis, purification is critical to remove unreacted starting materials, catalysts, and side products. Common methods include:

  • Distillation : Leveraging differences in boiling points.
  • Crystallization : Using solvents in which the product has differential solubility.
  • Chromatography : For laboratory-scale purification, though less favored industrially due to cost.

Reaction Mechanism and Analysis

The key step is the formation of an ether linkage between the phenolic hydroxy group of 4-hydroxybenzenemethanol and the hydroxy group of 2-(methylamino)ethanol, facilitated by activation (e.g., via tosylation or use of a base). The methylamino group remains intact, providing the compound’s characteristic functionality.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Reactants 4-Hydroxybenzenemethanol, 2-(methylamino)ethanol Same as lab scale Purity of reactants critical
Catalyst/Base Base such as K2CO3 or NaH, or acid catalyst Optimized catalyst loading Catalyst choice affects yield
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Large volume solvents or solvent-free Solvent recovery important industrially
Temperature 50–100 °C Controlled heating, often 60–90 °C Avoids decomposition
Reaction Time Several hours (4–12 h) Optimized for throughput (1–6 h) Continuous monitoring
Purification Method Chromatography, recrystallization Distillation, crystallization Scale-dependent
Yield 70–90% 85–95% Higher yield with process optimization

Research Findings and Optimization

  • Studies indicate that the choice of catalyst and solvent significantly impacts the reaction efficiency and product purity.
  • Mild bases such as potassium carbonate are preferred to avoid side reactions.
  • Temperature control is crucial to prevent oxidation of the benzyl alcohol moiety.
  • Industrial processes benefit from continuous flow reactors to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[2-(methylamino)ethoxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzenemethanol, 4-[2-(methylamino)ethoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-[2-(methylamino)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkylamino-Ethoxy Substitutions

Compound 6 ()
  • Structure: Dimethyl 2-(4-(2-(methyl(phenyl(p-tolyl)methylamino)ethoxy)benzoyl)-4-(4-methylphenyl)butyrate.
  • Key Features: Contains a methylaminoethoxy group linked to a benzoyl moiety, with additional aromatic and ester functionalities.
  • Activity : Acts as a STAT3 inhibitor with an IC₅₀ of 6.4 ± 0.86 μM in HepG2 cells. Demonstrates concentration-dependent suppression of IFN-α-induced cell proliferation .
  • Comparison: While sharing the methylaminoethoxy motif, Compound 6 is far more complex, with multiple aromatic rings and ester groups contributing to its potency and selectivity.
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzenemethanol ()
  • CAS No.: 62572-93-3.
  • Structure: Features an isopropylamino-hydroxypropoxy chain instead of methylaminoethoxy.
2-Amino-1-(4-methoxyphenyl)ethanol ()
  • Structure: Contains a 4-methoxy group and an aminomethyl ethanol side chain.
  • Molecular Formula: C₉H₁₃NO₂.
  • Comparison: Lacks the ethoxy linker but shares the amino-alcohol motif. The methoxy group may influence solubility and membrane permeability .

Functional Analogues with Bioactive Substituents

123I-IMPY ()
  • Structure: 6-Iodo-2-(4'-dimethylamino)phenyl-imidazo[1,2-a]pyridine.
  • Application : Radiolabeled amyloid plaque imaging agent for Alzheimer’s disease.
  • The effective dose (0.035 mSv/MBq) is comparable to other imaging agents .
Pittsburgh Compound-B (PIB) ()
  • Application : Amyloid-β imaging in Alzheimer’s disease.
  • Comparison : Demonstrates that aromatic alcohols with tailored substituents (e.g., thioflavin-T backbone) can achieve high specificity for amyloid plaques. PIB retention in AD patients is 1.5–1.9-fold higher in cortical regions .

Derivatives with Modified Ether or Ester Groups

Benzenemethanol, 4-methoxy-, acetate ()
  • Structure: Acetylated 4-methoxybenzenemethanol.
  • Molecular Formula : C₁₀H₁₂O₃.
  • Comparison : Esterification (acetate) enhances lipophilicity, which may improve pharmacokinetic profiles compared to the parent alcohol .
α-(2-Amino-1-methylethyl)-4-methyl-α-(4-methylphenyl)benzenemethanol ()
  • Structure: Branched aminoalkyl and dimethylphenyl groups.

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Benzenemethanol, 4-[2-(methylamino)ethoxy]- ~C₁₀H₁₅NO₂ Methylaminoethoxy Not explicitly reported
Compound 6 C₃₄H₃₈N₂O₅ Methylaminoethoxy, benzoyl, ester STAT3 inhibition (IC₅₀ = 6.4 μM)
123I-IMPY C₁₅H₁₅IN₃ Dimethylaminophenyl, imidazopyridine Amyloid plaque imaging
4-Methoxybenzenemethanol acetate C₁₀H₁₂O₃ Methoxy, acetate No reported activity
2-Amino-1-(4-methoxyphenyl)ethanol C₉H₁₃NO₂ Methoxy, aminomethyl ethanol Not explicitly reported

Research Findings and Implications

  • Structural-Activity Relationships: The methylaminoethoxy group in "Benzenemethanol, 4-[2-(methylamino)ethoxy]-" may confer hydrogen-bonding capabilities and moderate lipophilicity, balancing solubility and membrane permeability. However, its activity profile remains underexplored compared to analogues like Compound 6 .
  • Synthetic Feasibility: Derivatives with simpler substituents (e.g., 4-methoxybenzenemethanol acetate) are easier to synthesize, but biological potency often requires complex functionalization .

Biological Activity

Benzenemethanol, 4-[2-(methylamino)ethoxy]- (CID 11275384) is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

  • Chemical Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • CAS Number : 11275384

The structure features a benzene ring substituted with a methanol group and an ethoxy group containing a methylamino moiety, which is critical for its biological interactions.

Biological Activity Overview

Benzenemethanol derivatives have been studied for various pharmacological effects, including their potential as inhibitors of key enzymes involved in neurotransmitter metabolism and their role in modulating signaling pathways.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies indicate that compounds similar to Benzenemethanol, particularly those with a benzyloxy pharmacophore, exhibit significant inhibitory activity against human monoamine oxidase B (hMAO-B). This enzyme is crucial in the metabolism of neurotransmitters like dopamine and serotonin.

  • IC50 Values : Some derivatives have shown IC50 values as low as 0.067 μM, indicating potent inhibition . The selectivity index for these compounds suggests they preferentially inhibit hMAO-B over hMAO-A, which is beneficial for therapeutic applications in mood disorders and neurodegenerative diseases.

The biological activity of Benzenemethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active sites of enzymes like MAO-B, these compounds prevent the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.
  • Receptor Interactions : The presence of the ethoxy and methylamino groups may facilitate interactions with various receptors involved in neurotransmission and signaling pathways.

Case Study 1: hMAO-B Inhibition

In a recent publication, a series of benzyloxy chalcones were synthesized and evaluated for their inhibitory effects on hMAO-B. The most potent compound demonstrated an IC50 value of 0.067 μM and exhibited high selectivity towards hMAO-B compared to hMAO-A . This study underscores the potential of benzenemethanol derivatives in treating disorders linked to monoamine metabolism.

Case Study 2: Antiparasitic Properties

Research into the SAR of benzyl amides indicated that certain modifications could significantly enhance the efficacy against leishmaniasis. Compounds with specific substitutions showed improved potency and reduced toxicity profiles . While Benzenemethanol was not directly tested, its structural similarities suggest it may share these beneficial properties.

Data Tables

CompoundActivity TypeIC50 Value (μM)Selectivity Index
Benzenemethanol DerivativehMAO-B Inhibition0.067High
Benzyl Amide AnalogAntiparasiticVariesModerate

Q & A

Q. Advanced Research Focus

  • Forced degradation studies : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analysis via UPLC-PDA to identify hydrolysis products .
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation rates .
  • Mass spectral fragmentation : HRMS (Q-TOF) maps degradation pathways, such as N-demethylation or ethoxy chain cleavage .

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